molecular formula C16H18S2 B13777230 Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl CAS No. 65104-34-9

Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl

Cat. No.: B13777230
CAS No.: 65104-34-9
M. Wt: 274.4 g/mol
InChI Key: MMXSWXFYBANZPN-UHFFFAOYSA-N
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Description

2,6-Xylyl 3,5-xylyl disulfide is an organic compound with the molecular formula C16H18S2. It is characterized by the presence of two xylyl groups (2,6-xylyl and 3,5-xylyl) connected by a disulfide bond. This compound is part of the broader class of disulfides, which are known for their sulfur-sulfur bonds. Disulfides play significant roles in various chemical and biological processes, including the stabilization of protein structures and the formation of certain pharmaceuticals .

Properties

CAS No.

65104-34-9

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3

InChI Key

MMXSWXFYBANZPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)SSC2=CC(=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-xylyl 3,5-xylyl disulfide can be achieved through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . This method is advantageous due to its simplicity and scalability.

Another method involves the oxidation of the corresponding thiols. Thiols can be synthesized from alkyl halides, and their oxidation leads to the formation of disulfides. This process can be carried out using various oxidizing agents, including hydrogen peroxide (H2O2), iodine (I2), and other mild oxidants .

Industrial Production Methods

In industrial settings, the production of 2,6-xylyl 3,5-xylyl disulfide often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques to obtain high-purity disulfide compounds .

Chemical Reactions Analysis

Types of Reactions

2,6-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₈S₂
  • Molecular Weight : 274.4 g/mol
  • IUPAC Name : 1-[(2,6-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene
  • CAS Number : 65104-34-9

The compound features two bulky dimethylphenyl groups connected by a disulfide bond. This unique structure imparts specific steric and electronic properties that influence its reactivity and applications.

Chemistry

Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl serves as a precursor in the synthesis of high-performance polymers. Its ability to undergo redox reactions makes it valuable in developing materials with enhanced thermal stability and mechanical properties.

Biology

In biological research, disulfides play a crucial role in protein folding and stability. The compound is utilized to study protein interactions and functions due to its ability to form disulfide linkages that mimic natural protein structures. For instance:

  • Proteomics : It aids in understanding protein structures by stabilizing folded states.
  • Antimicrobial Activity : Similar compounds have shown potential antibacterial properties against strains like Staphylococcus aureus.

Medicine

The disulfide bond is of particular interest in pharmaceutical development. Compounds containing disulfides are investigated for their roles in drug delivery systems, leveraging their ability to release therapeutic agents in response to specific cellular environments (e.g., higher glutathione levels in cancer cells).

Case Study 1: Redox Reactions in Polymer Systems

Research highlighted the role of disulfide bonds in facilitating dynamic exchange reactions within polymer systems. This compound was shown to enhance the mechanical properties of polymers through its ability to undergo redox reactions.

Case Study 2: Drug Delivery Applications

Disulfide-containing polymers have been explored for their ability to respond to cellular conditions. These systems utilize the unique properties of disulfides for controlled release of drugs, demonstrating potential for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2,6-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between its disulfide and thiol forms. This redox activity allows it to participate in various biochemical processes, including the modulation of protein function through the formation and reduction of disulfide bonds. The compound can interact with molecular targets such as enzymes and signaling proteins, influencing pathways related to oxidative stress and cellular redox homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Xylyl 3,5-xylyl disulfide is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both 2,6-xylyl and 3,5-xylyl groups provides a distinct steric and electronic environment, affecting its behavior in chemical reactions and its interactions with biological molecules .

Biological Activity

Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl, also known as bis(2,6-dimethylphenyl) disulfide, is an organic compound characterized by a disulfide bond connecting two aromatic rings. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

  • Molecular Formula: C16H18S2
  • Molecular Weight: 274.441 g/mol
  • LogP: 5.65 (indicating lipophilicity)

The compound's unique structure arises from the presence of sulfur atoms within its molecular framework, influencing its chemical reactivity and biological activity. The methyl groups on the aromatic rings play a significant role in its interactions with biological molecules.

Synthesis Methods

This compound can be synthesized through various methods, including oxidative polymerization. This process has been shown to yield high molecular weight polymers that exhibit solubility in common organic solvents .

Interaction with Biological Molecules

Disulfides are known for their ability to interact with thiol-containing proteins and enzymes through oxidation-reduction processes. Such interactions can lead to modifications in protein function and stability, which are essential for understanding potential therapeutic applications or toxicity profiles associated with this compound .

Key Findings:

  • Disulfide compounds can undergo reduction to thiols under reducing conditions, leading to various substitution reactions involving the aromatic rings.
  • The specific positioning of methyl groups on the aromatic rings influences both chemical reactivity and potential biological activities compared to other similar compounds.

Case Studies

  • Polymerization Studies:
    • Research indicates that poly(thio-2,6-dimethyl-1,4-phenylene) can be prepared by the oxidative polymerization of bis(3,5-dimethylphenyl) disulfide. The resulting polymer is amorphous and soluble in organic solvents, making it a candidate for various applications in materials science .
  • Cytotoxicity Assessments:
    • While specific cytotoxicity data for this compound is limited, studies on related disulfides suggest that modifications on aromatic rings significantly affect their antiproliferative properties against cancer cell lines. For instance, compounds with specific substitutions have shown promising results against various cancer cell lines .

Comparative Analysis

A comparative analysis of related disulfide compounds reveals distinct biological activities influenced by structural variations:

Compound NameMolecular FormulaKey Features
Disulfide, bis(2,5-dimethylphenyl)C16H18S2Different methyl substitution pattern
Disulfide, bis(4-methylphenyl)C16H18S2Contains para-substituted phenyl groups
Disulfide, bis(3-methoxyphenyl)C16H18S2Incorporates methoxy groups affecting solubility

The unique methyl group positioning in this compound enhances its reactivity and potential biological activities compared to other disulfides.

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